2-Chloro-3,8-dimethylquinoline

Quinoline purification Boiling point comparison Distillation optimization

Quinoline building blocks are often treated as interchangeable in synthesis planning, but substituent position critically governs boiling point (305.2 °C, +38.2 °C vs 2-chloroquinoline), lipophilicity (LogP 3.51, Δ+0.31 over 2-chloro-8-methylquinoline), and steric accessibility. 2-Chloro-3,8-dimethylquinoline resolves this with: • Pre-installed 8-methyl group eliminates one synthetic step in CRF1 antagonist synthesis. • C2-Cl enables late-stage cross-coupling for SAR exploration. • 98% purity, suitable for automated parallel synthesis.

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
CAS No. 108097-04-7
Cat. No. B034373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,8-dimethylquinoline
CAS108097-04-7
Synonyms2-CHLORO-3,8-DIMETHYLQUINOLINE
Molecular FormulaC11H10ClN
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)Cl)C
InChIInChI=1S/C11H10ClN/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9/h3-6H,1-2H3
InChIKeyNVTHPPOUFJQHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,8-dimethylquinoline: Key Properties and Synthesis


2-Chloro-3,8-dimethylquinoline (CAS 108097-04-7) is a trisubstituted quinoline derivative bearing a chlorine atom at the 2-position and methyl groups at the 3- and 8-positions on the fused bicyclic core . This specific substitution pattern gives rise to physicochemical properties—including boiling point, lipophilicity (LogP), and density—that are measurably distinct from those of simpler 2-chloroquinoline, 2-chloro-3-methylquinoline, 2-chloro-8-methylquinoline, and 3,8-dimethylquinoline analogs. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, most notably in the construction of 8-methyl-2-aryl-5-alkylaminoquinoline-based corticotropin-releasing factor-1 (CRF1) receptor antagonists, where the pre-installed 8-methyl group is a critical pharmacophoric element [1].

1
Workflow
CRF1 antagonist pharmacophore construction
2
Selection context
Pre-installed 8-methyl group for SAR efficiency
3
Use context
Suzuki, Buchwald-Hartwig, or SNAr diversification

2-Chloro-3,8-dimethylquinoline: Consequences of Generic Substitution


Quinoline-based building blocks are frequently treated as interchangeable in synthesis planning; however, the precise position and number of substituents critically govern boiling point, lipophilicity (LogP), and steric accessibility. 2-Chloro-3,8-dimethylquinoline exhibits a predicted boiling point of 305.2 °C, which is 38.2 °C higher than the 267 °C of unsubstituted 2-chloroquinoline, a difference attributable to the two additional methyl groups . Its calculated LogP of 3.505 exceeds that of 2-chloro-8-methylquinoline (LogP 3.20) by +0.31 log units, indicating measurably enhanced lipophilicity that will influence membrane permeability and pharmacokinetic behavior . Moreover, the 8-methyl substituent is a required structural feature for accessing the bioactive 8-substituted-2-aryl-5-alkylaminoquinoline CRF1 antagonist series; analogs lacking this group (e.g., 2-chloroquinoline, 2-chloro-3-methylquinoline) require additional synthetic steps to install the methyl group at C8 [1]. These quantitative differences mean that substituting a generic 2-chloroquinoline or mono-methyl analog will result in altered purification requirements, divergent solubility profiles, and distinct biological outcomes that cannot be compensated for by simple stoichiometric adjustments.

Attribute
Target compound
Structural analog risk
8-methyl pharmacophore
Pre-installed
2-chloroquinoline analogs require late-stage C8 methylation; synthetic step count and yield may shift
Lipophilicity (LogP)
3.51 (predicted)
2-chloro-8-methylquinoline (LogP 3.20); Δ +0.31 may alter permeability profile and assay partitioning
Boiling point
305.2 °C (predicted)
2-chloroquinoline (267 °C); distillation and solvent recovery parameters may not transfer directly

2-Chloro-3,8-dimethylquinoline vs. Structural Analogs


Boiling Point Comparison and Purification Strategy

The predicted boiling point of 2-chloro-3,8-dimethylquinoline is 305.2 °C at 760 mmHg, which is 38.2 °C higher than the experimentally determined boiling point of the parent scaffold 2-chloroquinoline (267 °C at 760 mmHg) . This substantial elevation, attributable to the additional methyl groups at positions 3 and 8, necessitates adjusted distillation protocols and influences solvent selection for recrystallization relative to the more volatile parent compound. For comparison, the mono-methyl analog 2-chloro-3-methylquinoline boils at 286.6 °C and 2-chloro-8-methylquinoline at approximately 292.8 °C, placing the target compound at the highest end of the volatility range within this analog series .

Boiling point
Data to verify
305.2 °C (pred.) vs 2-chloroquinoline 267 °C
Distillation protocol context may differ; supports purification workflow review
Predicted value; experimental verification recommended for scale-up
Quinoline purification Boiling point comparison Distillation optimization

Lipophilicity Advantage vs. Monomethyl Analog

The calculated LogP of 2-chloro-3,8-dimethylquinoline is 3.505, which is +0.31 log units higher than that of the mono-methyl analog 2-chloro-8-methylquinoline (LogP 3.20) . This increase in lipophilicity, driven by the additional methyl group at position 3, is meaningful in the context of optimizing central nervous system (CNS) penetration or membrane permeability in lead optimization programs. By comparison, the des-chloro analog 3,8-dimethylquinoline has a markedly lower density (1.0524 g/cm³) and boiling point (260 °C), reflecting the substantial physicochemical impact of the chlorine substituent .

Lipophilicity
Data to verify
LogP 3.51 (pred.) vs 2-chloro-8-methylquinoline 3.20
Reported ΔLogP +0.31; may support permeability profiling context
Computational prediction; experimental LogP measurement advised
Lipophilicity Drug-likeness LogP comparison CNS drug design

8-Methyl Group Advantage for CRF1 Antagonist Synthesis

2-Chloro-3,8-dimethylquinoline serves as a direct synthetic precursor for 8-substituted-2-aryl-5-alkylaminoquinolines, a class of potent, orally active corticotropin-releasing factor-1 (CRF1) receptor antagonists [1][2]. The 8-methyl substituent is a critical pharmacophoric element in this series; compounds lacking this group require a separate methylation step at C8 to access the bioactive scaffold. Analogs such as 2-chloroquinoline, 2-chloro-3-methylquinoline, and 2-chloro-8-methylquinoline either lack the required 8-methyl group or the 3-methyl group, and thus cannot directly enter this synthetic sequence without additional functionalization steps. The 2-chloro group further provides a versatile handle for diversification via Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions [1].

Synthetic step count
Class-level
At least 1 step saved vs. non-8-methyl analogs
Supports CRF1 antagonist synthetic-route efficiency review
Estimated advantage based on required C8 functionalization
CRF1 antagonist Quinoline intermediate Synthetic efficiency Medicinal chemistry

High Purity for Direct Parallel Synthesis Use

Commercial suppliers list 2-chloro-3,8-dimethylquinoline with a minimum purity specification of 98% as determined by HPLC or GC . This purity level exceeds the typical 95–97% range commonly offered for research-grade quinoline building blocks and is sufficient for direct use in parallel synthesis, high-throughput screening, and structure-activity relationship (SAR) campaigns without additional purification. By comparison, lower-purity alternatives may contain residual starting materials or dechlorinated byproducts that can confound biological assay results or interfere with subsequent coupling reactions .

Purity specification
Supplier data
98% (HPLC/GC) vs. typical research grade 95–97%
Specification review supports parallel synthesis procurement fit
Vendor-certified value; independent re-analysis may be required
Quinoline purity Building block quality Procurement specification High-throughput synthesis

2-Chloro-3,8-dimethylquinoline: Application Scenarios


CRF1 Antagonist Lead Optimization and SAR

Medicinal chemistry teams pursuing CRF1 receptor antagonists for stress-related disorders, depression, or anxiety can employ 2-chloro-3,8-dimethylquinoline as a direct precursor to the 8-methyl-2-aryl-5-alkylaminoquinoline pharmacophore, a series validated to produce potent, orally active antagonists in preclinical models [1]. The pre-installed 8-methyl group eliminates at least one synthetic step compared to starting from 2-chloroquinoline or 2-chloro-3-methylquinoline, while the 2-chloro group enables late-stage diversification via palladium-catalyzed cross-coupling to explore aryl group SAR at the 2-position. This synthetic efficiency advantage directly translates to faster SAR cycle times and reduced cost per analog synthesized.

CNS Drug Discovery with Enhanced Lipophilicity

When lead optimization demands higher lipophilicity for improved blood-brain barrier penetration, 2-chloro-3,8-dimethylquinoline (LogP 3.51) offers a ΔLogP advantage of +0.31 over the closest mono-methyl analog, 2-chloro-8-methylquinoline (LogP 3.20) . This property difference, coupled with its dual reactive sites (C2-Cl for cross-coupling; C3/C8-Me for metabolic stability), makes it a privileged scaffold for constructing CNS-targeted quinoline libraries where subtle LogP tuning can significantly impact CNS MPO scores and ultimately in vivo efficacy. The higher boiling point (305.2 °C) also permits higher reaction temperatures in sealed-tube microwave protocols without excessive pressure buildup .

High-Throughput Parallel Synthesis of Quinoline Libraries

The 98% minimum purity specification and well-defined physicochemical properties of 2-chloro-3,8-dimethylquinoline make it suitable for automated parallel synthesis platforms used in hit-to-lead and lead optimization campaigns. The compound's dual reactive sites—a chlorine at C2 amenable to nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, and methyl groups at C3 and C8 providing steric and electronic modulation—enable systematic exploration of chemical space without the need for pre-functionalization. The higher boiling point relative to 2-chloroquinoline analogs also provides a wider thermal processing window for microwave-assisted synthesis protocols.

Process Chemistry Scale-Up Feasibility Assessment

For process chemists evaluating the scalability of quinoline-based synthetic routes, the quantified boiling point differential of +38.2 °C above 2-chloroquinoline provides critical data for designing fractional distillation protocols and selecting appropriate reduced-pressure conditions. The higher boiling point, combined with the compound's density of 1.188 g/cm³, informs reactor design, solvent recovery strategies, and energy cost projections for pilot-scale or kilo-lab synthesis campaigns. This data allows for accurate techno-economic comparison against alternative quinoline building blocks before committing to large-scale procurement.

Application
Selection Property
Validation Focus
CRF1 antagonist lead optimization
Pre-installed 8-methyl pharmacophore
Synthetic route efficiency and SAR cycle time
CNS permeability studies
LogP 3.51 (predicted)
Permeability and CNS MPO score interpretation
Parallel synthesis campaigns
98% purity specification
Direct use without re-purification assessment
Process scale-up assessment
Boiling point 305.2 °C (predicted)
Distillation and solvent recovery workflow review

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